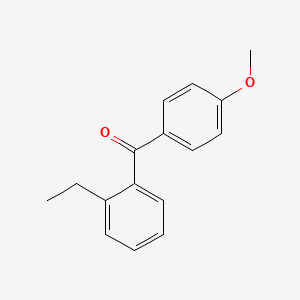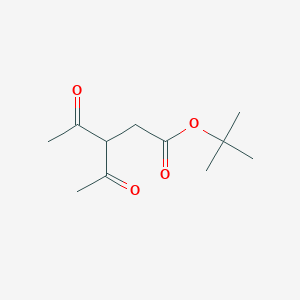
2-Ethyl-4'-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 and a melting point between 33-35°C .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-4’-methoxybenzophenone consists of a central carbonyl group (C=O) flanked by a 2-ethylphenyl group and a 4-methoxyphenyl group . The InChI code for this compound is 1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 .Physical And Chemical Properties Analysis
2-Ethyl-4’-methoxybenzophenone has a molecular weight of 240.3 . It has a melting point between 33-35°C . The compound is likely to be solid at room temperature given its melting point.Applications De Recherche Scientifique
Chemical Properties
“2-Ethyl-4’-methoxybenzophenone” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 and a melting point between 33-35°C . This compound is also known by its IUPAC name, (2-ethylphenyl)(4-methoxyphenyl)methanone .
UV Protection in Polyurethane Structure
One of the significant applications of “2-Ethyl-4’-methoxybenzophenone” is in the field of polymer research. It has been used in the synthesis of polyurethane elastomers . The compound is incorporated into the main polymer chain of polyurethane, providing UV protection . This inclusion improves the lifespan of polyurethanes exposed to UV radiation .
Thermal Properties
The thermal properties of polyurethane films that incorporate “2-Ethyl-4’-methoxybenzophenone” have been studied . The results showed that increasing the amount of “2-Ethyl-4’-methoxybenzophenone” in the polymer increases the maximum decomposition temperature and the amount of char residue .
Surface Morphology
Changes in the film surface morphology, induced by UV radiation, were studied using "2-Ethyl-4’-methoxybenzophenone" . The polyurethanes which include a low amount of the “2-Ethyl-4’-methoxybenzophenone” into their structure show good resistance to UV radiation, with small changes in the mechanical properties and surface morphology .
Resistance to Photo-degradation
The urethane bond is very sensitive to photo-degradation . Therefore, a long-lasting UV absorber like “2-Ethyl-4’-methoxybenzophenone” must be bound into the polyurethane matrix to screen UV radiation and slow down the photo-degradation of the polymer .
Homogeneous Distribution in Polymer Matrix
To be effective, a UV absorber like “2-Ethyl-4’-methoxybenzophenone” needs to be incorporated into the polymer resin . For this, the UV absorber must have high solubility to obtain a homogeneous distribution in the polymer matrix .
Safety and Hazards
Orientations Futures
While specific future directions for 2-Ethyl-4’-methoxybenzophenone are not mentioned in the available resources, similar compounds like benzophenones are being scrutinized due to controversies about their environmental impact and safety profile . This suggests that future research may focus on developing safer and more environmentally friendly alternatives.
Mécanisme D'action
Target of Action
Similar compounds like benzophenones have been studied for their antitumor activity . They have shown strong inhibitory activity against various cell lines, suggesting that they may target cellular processes involved in cell proliferation .
Mode of Action
For instance, they can inhibit cell proliferation by interacting with key genes and tumor pathways . More research is needed to elucidate the specific interactions of 2-Ethyl-4’-methoxybenzophenone with its targets.
Biochemical Pathways
Related compounds have been found to affect multiple tumor pathways, suggesting that 2-ethyl-4’-methoxybenzophenone may also influence similar pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 2403 , which may influence its bioavailability and distribution within the body.
Result of Action
Related compounds have shown strong antitumor activity, suggesting that 2-ethyl-4’-methoxybenzophenone may also have potential antitumor effects .
Propriétés
IUPAC Name |
(2-ethylphenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDXRDBZVLJWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492458 |
Source


|
| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4'-methoxybenzophenone | |
CAS RN |
341022-06-8 |
Source


|
| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)




![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)



